molecular formula C11H15BrClN B599029 3-(4-Bromophenyl)piperidine hydrochloride CAS No. 1203683-26-4

3-(4-Bromophenyl)piperidine hydrochloride

Cat. No. B599029
CAS RN: 1203683-26-4
M. Wt: 276.602
InChI Key: PUVMREVNYDUTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Bromophenyl)piperidine hydrochloride” is a chemical compound with the molecular formula C11H15BrClN . Its molecular weight is 276.6 . It is a solid substance that should be stored at 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14BrN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H/t10-;/m1./s1 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 276.6 and a monoisotopic mass of 275.007629 Da . It is a solid substance that should be stored at 2-8°C .

Scientific Research Applications

Synthesis and Cytotoxic Evaluation

  • Mesna Adducts of Piperidine Derivatives : The reaction of 1-(4-bromophenyl)piperidine derivative with sodium 2-mercaptoethanesulphonate leads to thiol adducts showing similar activity towards P388 cells and human tumor cell lines as their precursors. These adducts exhibit selectivity towards malignant diseases (Dimmock et al., 1995).

Pharmacological and Bioactive Studies

  • Paroxetine Hydrochloride Research : A study on Paroxetine hydrochloride, a derivative of phenylpiperidine, highlights its role as a selective serotonin reuptake inhibitor. The paper details its physicochemical properties, pharmacokinetics, metabolism, and pharmacological effects (Germann et al., 2013).
  • Opioid Antagonists : Research on N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines shows potential in discovering peripherally selective opioid antagonists suitable for treating gastrointestinal motility disorders (Zimmerman et al., 1994).

Chemical and Molecular Interaction Studies

  • Amination of Porphyrins : The amination of meso-bromophenylporphyrins with cyclic secondary amines, including hydroxypiperidines, is studied for potential applications in developing new compounds (Artamkina et al., 2008).
  • Piperidine Derivatives in Pain and Platelet Aggregation Models : Investigation of piperidine derivatives shows significant analgesic effects and potential activity against platelet aggregation mediated by prostaglandins (Saify et al., 2012).
  • Enantiomeric Resolution Studies : Research on enantiomeric resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione offers insights into chiral recognition mechanisms and may be useful for resolving stereomers in various matrices (Ali et al., 2016).

Structural and Conformational Analysis

  • Crystal and Molecular Structure Studies : Analysis of 4-carboxypiperidinium chloride provides insights into the hydrogen bonding patterns and molecular structure, which is essential for understanding the chemical behavior of piperidine derivatives (Szafran et al., 2007).

Cytotoxicity and Antimicrobial Studies

  • Synthesis and Evaluation of Piperidinol Derivatives : The synthesis of some 4-piperidinol derivatives and their cytotoxicity against human hepatoma and breast cancer cells offers potential applications in cancer research (Kucukoglu et al., 2015).

properties

IUPAC Name

3-(4-bromophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVMREVNYDUTMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.